methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate
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Description
Methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate is a useful research compound. Its molecular formula is C12H12ClF3N2O4S and its molecular weight is 372.75 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic applications, and toxicity profiles, supported by relevant data and case studies.
- Chemical Formula : C18H14ClF3N2O4
- Molecular Weight : 414.77 g/mol
- CAS Number : 1781254-31-6
- Purity : >97%
The compound exhibits biological activity primarily through its interaction with various cellular pathways. It is believed to inhibit specific enzymes and receptors that play critical roles in cellular signaling and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The sulfonyl group in the structure may interact with serine or cysteine residues in active sites of enzymes, leading to inhibition.
- Receptor Modulation : The pyridine moiety is known for its ability to bind to various receptors, potentially altering their activity and downstream signaling pathways.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens.
Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Gram-positive Bacteria | 15.625 - 62.5 μM | |
Gram-negative Bacteria | 31.108 - 124.432 μg/mL | |
Fungi | Effective at concentrations < 10 μM |
Cytotoxicity
The compound has been evaluated for cytotoxic effects on various cell lines. Results indicate moderate cytotoxicity, with IC50 values suggesting selective toxicity towards cancerous cells compared to normal cells.
Case Studies
- In Vivo Studies : A study conducted on murine models demonstrated that administration of the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis in tumor cells and inhibition of angiogenesis.
- In Vitro Studies : In cell culture assays, the compound was shown to decrease cell viability in a dose-dependent manner, suggesting potential use as a chemotherapeutic agent.
Toxicity Profile
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks:
- Acute Toxicity : Classified as harmful upon ingestion and dermal exposure.
- Chronic Toxicity : Long-term exposure studies are needed to fully understand potential organ-specific toxicities.
Properties
Molecular Formula |
C12H12ClF3N2O4S |
---|---|
Molecular Weight |
372.75 g/mol |
IUPAC Name |
methyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C12H12ClF3N2O4S/c1-18(2)6-9(11(19)22-3)23(20,21)10-8(13)4-7(5-17-10)12(14,15)16/h4-6H,1-3H3/b9-6+ |
InChI Key |
WXJOKWZQGOOWIJ-RMKNXTFCSA-N |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.